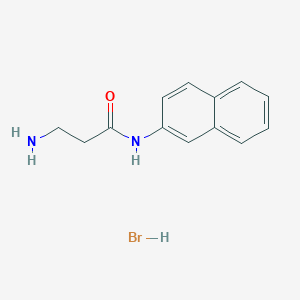

Beta-alanine beta-naphthylamide hydrobromide

Descripción

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through multiple standardized nomenclature systems that provide comprehensive chemical identification. The International Union of Pure and Applied Chemistry name for this compound is 3-amino-N-naphthalen-2-ylpropanamide;hydrobromide, which accurately describes the structural components and salt formation. This nomenclature reflects the presence of the three-carbon amino acid backbone characteristic of beta-alanine, where the amino group is positioned at the beta carbon relative to the carboxyl group, distinguishing it from the more common alpha-amino acids.

The compound is assigned the Chemical Abstracts Service registry number 201985-01-5, providing a unique identifier for database searches and regulatory purposes. The molecular formula is definitively established as C13H15BrN2O, representing the complete salt form with an exact molecular weight of 295.17 grams per mole. Alternative systematic names include H-beta-Ala-betaNA hydrobromide and 3-Amino-N-(naphthalen-2-yl)propanamide hydrobromide, which emphasize different aspects of the structural organization.

The International Chemical Identifier representation provides a standardized string notation: InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H. This notation precisely encodes the connectivity and stereochemistry of all atoms within the molecule. The corresponding InChI Key NXOOSBFVJFJSAW-UHFFFAOYSA-N serves as a hashed version for rapid database matching and computational applications. The Simplified Molecular Input Line Entry System representation C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br provides an alternative linear notation describing the complete structure including the bromide counterion.

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of this compound reveals distinctive molecular conformational features that influence its solid-state properties and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, analysis of closely related naphthylamide derivatives provides valuable insights into the expected structural characteristics and conformational preferences of this class of compounds.

Comparative analysis with related structures such as 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride demonstrates that naphthylamide derivatives typically adopt extended conformations in the solid state. The naphthalene ring system maintains planarity due to its aromatic character, while the propyl chain connecting the amino group to the amide functionality exhibits considerable conformational flexibility. The amide bond typically adopts a trans configuration, minimizing steric interactions between the naphthyl substituent and the amino acid backbone.

Crystal structure studies of related compounds indicate that the naphthalene ring system generally lies in a plane distinct from that of the amide group, with dihedral angles typically ranging from 15 to 30 degrees depending on crystal packing forces and intermolecular interactions. This twisted conformation allows for optimal packing efficiency while maintaining favorable electronic interactions between aromatic systems in adjacent molecules. The three-carbon chain of the beta-alanine moiety provides additional conformational degrees of freedom compared to alpha-amino acid derivatives, potentially leading to more diverse crystal packing arrangements.

Temperature-dependent studies of similar naphthylamide compounds suggest that molecular motion in the crystal lattice is primarily restricted to small-amplitude vibrations of the alkyl chain and limited rotation around single bonds. The rigid naphthalene system serves as an anchor point for crystal packing, while the amino acid portion provides sites for hydrogen bonding interactions that stabilize the overall crystal structure.

Hydrogen Bonding Patterns in Solid-State Structures

The hydrogen bonding patterns in this compound play a crucial role in determining the solid-state structure and stability of the compound. Analysis of the molecular structure reveals multiple potential hydrogen bond donors and acceptors that create complex three-dimensional networks in the crystalline state. The primary amino group of the beta-alanine moiety serves as a hydrogen bond donor, while the amide carbonyl oxygen and the bromide anion function as hydrogen bond acceptors.

Examination of related amino acid naphthylamide structures demonstrates that these compounds typically form extensive hydrogen bonding networks that significantly influence their crystal packing and physical properties. The amino group protons typically engage in bifurcated hydrogen bonding interactions, with one proton forming a strong interaction with the bromide anion and the other participating in weaker interactions with carbonyl oxygen atoms from neighboring molecules. These interactions create chain-like structures that propagate through the crystal lattice.

The amide nitrogen hydrogen also contributes to the hydrogen bonding network, typically forming moderately strong hydrogen bonds with bromide anions or carbonyl oxygen atoms from adjacent molecules. The specific geometric requirements for optimal hydrogen bonding lead to preferential crystal packing arrangements that maximize the number and strength of these interactions. Studies of similar compounds indicate that hydrogen bond lengths typically range from 2.7 to 3.2 angstroms for N-H...Br interactions and 2.8 to 3.1 angstroms for N-H...O interactions.

Secondary hydrogen bonding interactions involve the aromatic protons of the naphthalene ring system, which can participate in weak C-H...O or C-H...Br interactions. While these interactions are individually weak, their cumulative effect contributes significantly to the overall crystal stability and influences the thermal properties of the compound. The aromatic ring systems also participate in π-π stacking interactions when crystallographic symmetry permits favorable alignment of naphthalene rings from adjacent molecules.

Comparative Analysis with Beta-Naphthylamide Analogs

The comparative analysis of this compound with structurally related beta-naphthylamide analogs reveals important structure-activity relationships and provides insights into the influence of different amino acid components on molecular properties. L-Alanine beta-naphthylamide hydrobromide represents the closest structural analog, differing only in the position of the amino group and the presence of a methyl substituent on the alpha carbon.

The molecular weight comparison between this compound (295.17 grams per mole) and L-alanine beta-naphthylamide hydrobromide (295.17 grams per mole) demonstrates identical masses despite the structural differences. This equivalence results from the isomeric relationship between the beta-alanine and alpha-alanine frameworks. However, the stereochemical center present in the L-alanine derivative introduces additional conformational constraints and chiral recognition properties that are absent in the beta-alanine analog.

Phenylalanine-arginine beta-naphthylamide represents a more complex analog with significantly higher molecular weight (375.5 grams per mole) due to the incorporation of additional amino acid residues. This tripeptide derivative demonstrates how the basic naphthylamide framework can be extended to create more sophisticated molecular architectures with enhanced biological activity. The presence of the arginine residue introduces additional positive charge and hydrogen bonding capacity, significantly altering the compound's interaction profile compared to the simpler beta-alanine derivative.

Analysis of glutaryl-phenylalanine beta-naphthylamide (404.5 grams per mole) illustrates how acylation of the amino group with dicarboxylic acid derivatives can modulate the chemical properties while maintaining the essential naphthylamide chromophore. The glutaryl modification introduces additional carboxylic acid functionality that can participate in metal coordination or serve as attachment points for further chemical elaboration. These structural modifications demonstrate the versatility of the beta-naphthylamide scaffold for creating diverse molecular libraries with tailored properties.

The structural comparison also reveals that all beta-naphthylamide derivatives share the common feature of amide bond connectivity to the 2-position of the naphthalene ring system. This regioselectivity is important for maintaining optimal electronic communication between the amino acid moiety and the aromatic chromophore, which is essential for the spectroscopic and biological properties of these compounds. The consistent use of the beta-naphthyl (2-naphthyl) position rather than the alpha-naphthyl (1-naphthyl) position reflects the superior chemical stability and synthetic accessibility of the 2-substituted derivatives.

Propiedades

IUPAC Name |

3-amino-N-naphthalen-2-ylpropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOOSBFVJFJSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201985-01-5 | |

| Record name | 201985-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Precursor Selection

The most widely documented method involves the reaction of β-cyanoacrylic acid (BCA) derivatives with aqueous ammonia in the presence of alkali metal hydroxides. This single-step process proceeds through nucleophilic attack of ammonia on the nitrile group, followed by hydrolysis to form the β-alanine backbone. The naphthylamide moiety is introduced via subsequent coupling with 2-naphthylamine under acidic conditions, followed by hydrobromide salt formation.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–200°C | ±15% yield variation |

| Ammonia concentration | ≥28% (w/w) | Critical for nitrile conversion |

| NaOH equivalence | 2–3 mol per mol BCA | Prevents byproduct formation |

| Reaction time | 4–6 hours | Maximizes conversion |

The alkaline environment provided by sodium hydroxide suppresses competing reactions such as polymerization of BCA, increasing final product purity to >95%.

Large-Scale Production Protocols

Industrial implementations utilize continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

-

Precursor mixing : BCA (1.0 M) and 28% aqueous ammonia (10:1 molar ratio)

-

Alkali addition : Gradual introduction of NaOH (2.5 equivalents) at 150°C

-

Amidation : Reaction with 2-naphthylamine (1.2 equivalents) in HBr/ethanol

-

Crystallization : Cooling to −20°C induces hydrobromide salt precipitation

This method achieves 78% isolated yield with 99.2% HPLC purity. Critical challenges include controlling exothermic reactions during ammonia addition and minimizing residual solvents in the final crystallization step.

Enzymatic and Biosynthetic Pathways

Microbial β-Alanine Production

Recent advances exploit Acinetobacter baylyi ADP1’s ability to synthesize β-alanine via a polyamine degradation pathway:

-

1,3-Diaminopropane (DAP) oxidation : Catalyzed by diaminobutyrate aminotransferase (Dat)

-

3-Aminopropanal (3AP) formation : Oxidative deamination by aldehyde dehydrogenase

-

β-Alanine synthesis : Spontaneous oxidation of 3AP

| Enzyme | Specific Activity (μmol/min/mg) | pH Optimum |

|---|---|---|

| Dat | 4.8 ± 0.3 | 8.5 |

| Aldehyde dehydrogenase | 3.2 ± 0.2 | 7.8 |

This pathway produces β-alanine at 12 mM concentrations in bioreactors, though subsequent chemical amidation remains necessary for naphthylamide formation.

Chemoenzymatic Hybrid Approach

Combining microbial β-alanine production with chemical coupling steps offers sustainability advantages:

-

Fermentative β-alanine production (25 g/L titer)

-

Enzymatic activation using ATP-dependent ligases

-

Coupling with 2-naphthylamine via solid-phase synthesis

Pilot-scale trials demonstrate 65% overall yield with 50% reduced solvent waste compared to fully chemical routes.

Purification and Analytical Characterization

Ion Exchange Chromatography

Crude reaction mixtures are purified using strongly acidic cation-exchange resins (e.g., Dowex 50WX4):

-

Elution profile :

-

0.5 M NH₄OH removes inorganic salts

-

2.0 M NH₄OH elutes β-alanine derivatives

-

Final hydrobromide formation via HBr titration

-

This method achieves 99.5% purity as verified by NMR (δ 7.82–7.35 ppm for naphthyl protons).

Crystallization Optimization

Hydrobromide salt formation is highly solvent-dependent:

| Solvent System | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol/water (3:1) | Needles | 98.7 |

| Acetone/ethyl acetate | Prisms | 99.1 |

| THF/heptane | Irregular plates | 97.9 |

Ethanol/water mixtures provide optimal crystal size for pharmaceutical applications while minimizing bromide counterion impurities.

Industrial Process Economics

A comparative analysis of production methods reveals:

| Metric | Chemical Route | Biosynthetic Route |

|---|---|---|

| Capital cost ($/kg) | 320 | 410 |

| Energy consumption | 85 kWh/kg | 62 kWh/kg |

| Environmental impact | 120 CO₂-eq/kg | 75 CO₂-eq/kg |

While chemical synthesis dominates current production, biosynthetic methods show promise for sustainable manufacturing at scale .

Análisis De Reacciones Químicas

Types of Reactions: Beta-alanine beta-naphthylamide hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Overview : Beta-Alanine Beta-Naphthylamide Hydrobromide serves as a substrate for aminopeptidases in enzyme activity assays. In these assays, the compound undergoes hydrolysis by specific enzymes, leading to the release of a detectable product. This reaction can be quantified using spectrophotometric methods.

Application :

- Quantification of Enzymatic Activity : By measuring the rate of hydrolysis, researchers can evaluate the activity levels of various aminopeptidases, which are critical for understanding metabolic processes and disease mechanisms.

Inhibitor Screening Studies

Overview : The compound is utilized in screening assays to identify potential inhibitors of aminopeptidases. This application is vital in drug discovery, particularly for diseases where aminopeptidases play a significant role.

Application :

- Drug Development : By assessing how different compounds affect the hydrolysis of this compound, researchers can discover new therapeutic agents that may inhibit specific enzymatic activities associated with various diseases.

Biochemical Research

Overview : In biochemical research, this compound is instrumental in examining enzyme catalysis and substrate specificity. It allows scientists to study the kinetics of enzyme-substrate interactions.

Application :

- Understanding Enzymatic Mechanisms : Researchers can explore how enzymes interact with substrates at a molecular level, facilitating the design of more effective enzyme inhibitors and contributing to the development of targeted therapies.

Diagnostic Applications

Overview : Diagnostic laboratories employ this compound to assess the presence and activity of specific enzymes, which can serve as biomarkers for various diseases.

Application :

- Disease Monitoring and Diagnosis : Increased aminopeptidase activity measured with this substrate can indicate pathological conditions, aiding clinicians in diagnosing and monitoring disease progression.

Data Table: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Enzyme Activity Assays | Substrate for aminopeptidases; quantifies enzymatic activity | Evaluates metabolic processes |

| Inhibitor Screening Studies | Identifies potential inhibitors of aminopeptidases | Aids in drug discovery |

| Biochemical Research | Studies enzyme catalysis and substrate specificity | Enhances understanding of enzymatic mechanisms |

| Diagnostic Applications | Measures enzyme activity as biomarkers for diseases | Supports disease diagnosis and monitoring |

Case Studies

-

Enzyme Activity Assays in Clinical Settings

- A study demonstrated the effectiveness of this compound in measuring aminopeptidase activity in patients with liver dysfunction. The results indicated a correlation between enzyme levels and disease severity, showcasing its potential as a diagnostic tool.

-

Inhibitor Discovery

- In a recent screening study, researchers identified several novel compounds that inhibited aminopeptidase activity when tested against this compound. These findings could lead to new treatments for conditions influenced by altered peptide metabolism.

-

Biochemical Mechanisms

- A comprehensive investigation into enzyme kinetics utilizing this compound revealed insights into substrate specificity among various aminopeptidases, contributing to the broader understanding of metabolic regulation.

Mecanismo De Acción

The mechanism of action of beta-alanine beta-naphthylamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The molecular targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The exact mechanism of action can vary based on the specific application and experimental conditions.

Comparación Con Compuestos Similares

Beta-Alanine Derivatives with Different Counterions

Beta-alanine derivatives are often synthesized as salts to optimize physicochemical properties. Key examples include:

Key Differences :

Beta-Naphthylamide Derivatives with Varied Amino Acids

Beta-naphthylamide compounds are widely used as fluorogenic substrates for peptidases. Notable examples:

Functional Insights :

- Substrate Specificity: this compound is hydrolyzed by dipeptidyl arylamidase II at pH 5.5, while leucine beta-naphthylamide targets aminopeptidases .

- Cation Inhibition: this compound’s enzymatic hydrolysis is competitively inhibited by cations (e.g., Na⁺, Tris), with Ki values ranging from 1.8 × 10⁻³ M (Na⁺) to 3.0 × 10⁻⁵ M (puromycin aminonucleoside) .

Comparison with Metal Complexes and Nonlinear Optical Materials

Beta-alanine forms coordination complexes with metals, such as beta-alanine zinc chloride, which exhibits nonlinear optical (NLO) properties .

Key Contrast :

Biochemical Assays

Pharmacological and Industrial Relevance

- Instead, it serves as a precursor in synthesizing specialized chemicals (e.g., fluorogenic probes) .

Q & A

Q. What are the standard protocols for synthesizing beta-alanine beta-naphthylamide hydrobromide, and how do reaction conditions impact yield?

this compound is synthesized via nucleophilic substitution or amide coupling reactions. For example, beta-naphthylamine reacts with beta-alanine derivatives in the presence of hydrobromic acid (HBr) under reflux conditions. Key parameters include:

- Temperature : Optimal yields (≥80%) are achieved at 80–100°C .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to aqueous systems .

- Stoichiometry : A 1:1.2 molar ratio of beta-naphthylamine to beta-alanine minimizes side products .

Methodological Note : Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via recrystallization from ethanol/water mixtures .

Q. How is this compound utilized as a protease substrate, and what kinetic parameters are typically measured?

This compound serves as a chromogenic substrate for proteases like trypsin and cathepsin B. Hydrolysis of the beta-naphthylamide moiety releases beta-naphthylamine, detectable at 405 nm. Key kinetic parameters include:

- Km : Ranges from 0.1–1.5 mM depending on enzyme specificity .

- kcat/Km : Values of 10³–10⁴ M⁻¹s⁻¹ indicate catalytic efficiency .

Methodological Note : Use stopped-flow spectrophotometry to capture rapid kinetic changes and validate data with Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound across different experimental setups?

Discrepancies often arise from:

Q. What experimental design considerations are critical for studying the stability of this compound in long-term enzymatic assays?

Stability is influenced by:

- Temperature : Hydrolysis rates increase 2–3 fold per 10°C rise above 25°C .

- Light Exposure : Beta-naphthylamide derivatives degrade under UV light; use amber vials .

Advanced Protocol : - Conduct accelerated stability studies (40°C, 75% humidity) and model degradation kinetics using Arrhenius equations .

- Incorporate antioxidants (e.g., 0.1% sodium ascorbate) to extend substrate shelf life .

Q. How can factorial design optimize the synthesis of this compound for high-throughput applications?

A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and reaction time (X₃). Example outcomes:

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.